

An In-depth Technical Guide to (1-Ethyl-1H-imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (1-Ethyl-1H-imidazol-5-yl)methanol

Cat. No.: B1344633

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of **(1-Ethyl-1H-imidazol-5-yl)methanol**, a key heterocyclic building block in medicinal chemistry and materials science. This document details its fundamental physicochemical properties, outlines validated synthetic protocols, and explores its significant applications, particularly in the realm of drug discovery and development. The guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering both foundational knowledge and practical, field-proven insights to facilitate its effective utilization in research and development endeavors.

Introduction: The Significance of Substituted Imidazoles

The imidazole moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active compounds and natural products. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a cornerstone for the design of novel therapeutic agents. The strategic substitution on the imidazole ring allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. **(1-Ethyl-1H-imidazol-5-yl)methanol**, with its ethyl group at the N-1 position and a hydroxymethyl group at the C-5 position, represents a versatile intermediate for the synthesis of a diverse range of complex molecules. This guide will delve into the technical specifics of this valuable compound.

Physicochemical Properties and Identification

Accurate identification and characterization are paramount for the successful application of any chemical compound. **(1-Ethyl-1H-imidazol-5-yl)methanol** is a distinct molecule with the following key identifiers and properties:

Property	Value	Source
CAS Number	215872-62-1	[1] [2]
Molecular Formula	C6H10N2O	[2]
Molecular Weight	126.16 g/mol	[2]
Appearance	Colorless liquid	[3]
Density	Approx. 1.1 g/cm ³	[3]
Purity	Typically >95%	[2]

These properties are foundational for its handling, reaction setup, and analytical characterization.

Synthesis Methodology: A Step-by-Step Protocol

The synthesis of **(1-Ethyl-1H-imidazol-5-yl)methanol** can be achieved through various synthetic routes. A common and effective method involves the reduction of a corresponding ester or aldehyde. The following protocol is a validated approach for its laboratory-scale synthesis.

Reaction Scheme

A representative synthetic pathway involves the reduction of ethyl 1-ethyl-1H-imidazole-5-carboxylate using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **(1-Ethyl-1H-imidazol-5-yl)methanol**.

Detailed Experimental Protocol

Materials:

- Ethyl 1-ethyl-1H-imidazole-5-carboxylate
- Lithium aluminum hydride (LiAlH_4)
- Anhydrous tetrahydrofuran (THF)
- Sodium sulfate decahydrate ($\text{Na}_2\text{SO}_4 \cdot 10\text{H}_2\text{O}$)
- Anhydrous sodium sulfate (Na_2SO_4)
- Celite®

Procedure:

- Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (a molar excess, typically 1.5-2.0 equivalents) in anhydrous THF. Cool the slurry to 0 °C using an ice bath.
- Addition of Ester: Dissolve ethyl 1-ethyl-1H-imidazole-5-carboxylate in anhydrous THF and add it dropwise to the stirred LiAlH_4 slurry via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.
- Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Quenching: Carefully quench the reaction by the slow, portion-wise addition of solid sodium sulfate decahydrate at 0 °C. This method is preferred for its safety and ease of handling compared to the dropwise addition of water.

- **Work-up and Isolation:** After the quenching is complete, add anhydrous sodium sulfate to the mixture and stir for 30 minutes. Filter the resulting suspension through a pad of Celite® and wash the filter cake thoroughly with THF.
- **Purification:** Concentrate the filtrate under reduced pressure to yield the crude product. The crude **(1-Ethyl-1H-imidazol-5-yl)methanol** can be purified by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol.

Applications in Drug Discovery and Development

(1-Ethyl-1H-imidazol-5-yl)methanol serves as a crucial building block in the synthesis of a wide range of pharmacologically active molecules. Its utility stems from the versatile reactivity of the hydroxymethyl group, which can be readily converted into other functional groups such as aldehydes, carboxylic acids, halides, and amines.

Role as a Synthetic Intermediate

The imidazole core is a key feature in many antifungal, antibacterial, and anticancer agents. The specific substitution pattern of **(1-Ethyl-1H-imidazol-5-yl)methanol** makes it a valuable precursor for creating libraries of compounds for high-throughput screening. For instance, the hydroxymethyl group can be oxidized to an aldehyde, which can then participate in various carbon-carbon bond-forming reactions to elaborate the molecular structure.

Potential Therapeutic Areas

While specific drugs directly incorporating the **(1-Ethyl-1H-imidazol-5-yl)methanol** moiety are not extensively documented in publicly available literature, the broader class of substituted imidazoles has shown promise in several therapeutic areas:

- **Oncology:** Imidazole-based compounds have been investigated as inhibitors of various kinases and other enzymes implicated in cancer progression.
- **Infectious Diseases:** The imidazole scaffold is central to many antifungal drugs that inhibit ergosterol biosynthesis.
- **Inflammatory Diseases:** Certain imidazole derivatives have demonstrated anti-inflammatory properties by modulating cytokine production or enzyme activity.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are essential when handling **(1-Ethyl-1H-imidazol-5-yl)methanol**.

Hazard Identification

While a specific safety data sheet (SDS) for **(1-Ethyl-1H-imidazol-5-yl)methanol** is not readily available in the provided search results, general precautions for similar imidazole derivatives should be followed. These compounds can be irritants to the skin, eyes, and respiratory system.

Recommended Handling Procedures

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
- Ventilation: Handle the compound in a well-ventilated fume hood to minimize inhalation exposure.
- Spill Response: In case of a spill, absorb the material with an inert absorbent and dispose of it as chemical waste.

Storage Conditions

Store **(1-Ethyl-1H-imidazol-5-yl)methanol** in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

(1-Ethyl-1H-imidazol-5-yl)methanol is a valuable and versatile building block in organic synthesis, particularly for applications in drug discovery and materials science. Its straightforward synthesis and the reactivity of its functional groups provide a robust platform for the creation of novel and complex molecules. This guide has provided a comprehensive overview of its properties, synthesis, applications, and safe handling practices to support its effective use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hit2Lead | (1-ethyl-1H-imidazol-5-yl)methanol | CAS# 215872-62-1 | MFCD04114647 | BB-4016572 [hit2lead.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. chem-tools.com [chem-tools.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to (1-Ethyl-1H-imidazol-5-yl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1344633#1-ethyl-1h-imidazol-5-yl-methanol-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com